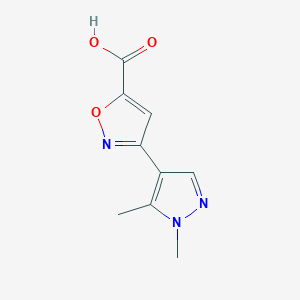

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSNBPGQHKIMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424515 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957484-18-3 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Abstract

The convergence of pyrazole and isoxazole rings creates a molecular scaffold of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (CAS 957484-18-3) is a prime example of this pharmacologically relevant structural class.[4] Definitive characterization of such molecules is a prerequisite for drug discovery and development, demanding a rigorous and multi-faceted analytical approach. This guide provides an in-depth, methodology-focused workflow for the unambiguous structure elucidation of this target compound. It is designed for researchers and scientists in drug development, outlining a self-validating system of analytical techniques, from initial mass confirmation to the definitive proof of covalent and spatial arrangement using High-Resolution Mass Spectrometry (HRMS), advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each section explains the causality behind the experimental choices, providing not just protocols but the scientific rationale for their application.

Introduction: The Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] Among these, structures incorporating both pyrazole and isoxazole rings are recognized for their therapeutic potential, acting on a variety of biological targets.[1][3] The precise arrangement of atoms and functional groups within these molecules dictates their interaction with biological systems, making unambiguous structure determination a critical step in chemical research.

This guide focuses on a systematic approach to confirm the identity and structure of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. The proposed structure is as follows:

Caption: Proposed structure of the target molecule.

Chapter 1: Foundational Analysis: Molecular Formula and Mass Determination

Core Technique: High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into the intricate details of the covalent framework, it is imperative to confirm the elemental composition. HRMS provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of its molecular formula. For a carboxylic acid like the target compound, Electrospray Ionization (ESI) in negative ion mode is particularly effective, as it readily forms the deprotonated molecule [M-H]⁻.[6]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[6]

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Method Parameters:

-

Ionization Mode: ESI, Negative.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected ion (e.g., m/z 50-500).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

-

-

Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured m/z value to the theoretically calculated value for the C₉H₈N₃O₃⁻ ion.

Data Presentation: Expected HRMS Results

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₉H₉N₃O₃ | - |

| Exact Mass [M] | 207.0644 g/mol | - |

| [M-H]⁻ Ion Formula | C₉H₈N₃O₃⁻ | C₉H₈N₃O₃⁻ |

| Calculated m/z | 206.0571 | To be determined |

A measured m/z value within 5 ppm of the calculated value provides high confidence in the assigned molecular formula.

Chapter 2: The Covalent Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[7][8]

¹H NMR Spectroscopy: Proton Environment Mapping

Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about adjacent protons.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for carboxylic acids as it allows observation of the acidic proton).[6][9]

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Analyze the chemical shifts, integrations, and multiplicities of all signals.

Predicted Spectrum Analysis: Based on known data for pyrazole and isoxazole derivatives, the following signals are anticipated:[7][10]

-

H-isoxazole: A singlet around δ 7.0-8.0 ppm.

-

H-pyrazole: A singlet around δ 7.5-8.5 ppm.

-

N-CH₃ (pyrazole): A singlet around δ 3.8-4.2 ppm.

-

C-CH₃ (pyrazole): A singlet around δ 2.4-2.8 ppm.

-

COOH: A broad singlet at δ > 12 ppm (concentration-dependent).

¹³C NMR Spectroscopy: Carbon Backbone Identification

Causality: ¹³C NMR complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR.

Predicted Spectrum Analysis: The spectrum is expected to show 9 distinct carbon signals:

-

C=O (carboxyl): δ 160-170 ppm.

-

Heterocyclic Carbons: 5 signals in the δ 100-165 ppm range.

-

N-CH₃ Carbon: δ 35-45 ppm.

-

C-CH₃ Carbon: δ 10-20 ppm.

2D NMR: Unambiguous Connectivity Proof

Causality: While 1D NMR suggests the types of atoms present, 2D NMR experiments like HSQC and HMBC are essential to definitively prove how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the protonated carbons and their respective protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is the most powerful tool for establishing the connectivity between different fragments of the molecule, particularly across quaternary carbons and heteroatoms.

Key HMBC Correlations for Structural Confirmation:

The definitive proof of the 3-(pyrazol-4-yl)-isoxazole connectivity relies on specific long-range correlations:

-

Pyrazole H to Isoxazole C: A correlation from the pyrazole ring proton to the isoxazole carbon at the junction (C3 of the isoxazole).

-

Methyl Protons to Pyrazole C: Correlations from both methyl group protons to their respective neighboring carbons within the pyrazole ring.

-

Isoxazole H to Carboxyl C: A correlation from the isoxazole ring proton to the carboxylic acid carbon.

Caption: Key HMBC correlations for structural proof.

Data Presentation: Summary of Predicted NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations |

| COOH | ~13.1 (br s, 1H) | ~162.0 | H (Isoxazole C4) |

| Isoxazole-C3 | - | ~158.0 | H (Isoxazole C4) |

| Isoxazole-C4 | ~7.5 (s, 1H) | ~105.0 | COOH, Isoxazole-C3, Isoxazole-C5 |

| Isoxazole-C5 | - | ~165.0 | H (Pyrazole C3), H (Isoxazole C4) |

| Pyrazole-N1-CH₃ | ~4.0 (s, 3H) | ~38.0 | Pyrazole-C5, Pyrazole-N1 |

| Pyrazole-C3 | ~8.0 (s, 1H) | ~130.0 | Pyrazole-C4, Pyrazole-C5, Isoxazole-C5 |

| Pyrazole-C4 | - | ~115.0 | H (Pyrazole C3), H (C5-CH₃) |

| Pyrazole-C5 | - | ~145.0 | H (Pyrazole C3), H (N1-CH₃) |

| Pyrazole-C5-CH₃ | ~2.6 (s, 3H) | ~12.0 | Pyrazole-C4, Pyrazole-C5 |

Note: Chemical shifts are estimates and should be confirmed by 2D NMR experiments.

Chapter 3: Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides absolute, unambiguous proof of the molecular structure in the solid state.[11][12] It yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry beyond doubt. It also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[13]

Methodology: A Generalized Protocol

-

Crystal Growth: A suitable single crystal of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction data.

-

Expected Findings: The resulting crystal structure would provide ultimate validation of the proposed atomic connectivity. It would also likely show a planar conformation for both the pyrazole and isoxazole rings and reveal intermolecular hydrogen bonding between the carboxylic acid group of one molecule and a nitrogen or oxygen atom of a neighboring molecule, forming dimers or extended chains in the solid state.

Chapter 4: Integrated Elucidation Workflow

The structural elucidation of a novel compound is a logical progression of experiments, where each step builds upon the last. The workflow below illustrates this systematic, self-validating process.

Caption: Integrated workflow for structure elucidation.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

- National Institutes of Health (NIH). (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- BenchChem. (n.d.). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.

- Yuzuri, T., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

- Saltdata. (n.d.). 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid.

- National Institutes of Health (NIH). (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

- Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide.

- ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives.

- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.

- PubMed. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents.

- National Institutes of Health (NIH). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- ResearchGate. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives.

- PubMed. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.

- ResearchGate. (2005). A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole.

Sources

- 1. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

An In-depth Technical Guide to 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (CAS 957484-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring linked to an isoxazole carboxylic acid moiety. While detailed experimental data on its synthesis, spectroscopic characterization, and biological activity are not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of its chemical properties, and outlines general synthetic strategies and potential areas of biological investigation based on the known activities of related pyrazole and isoxazole derivatives. This document serves as a foundational resource for researchers interested in exploring the potential of this molecule in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds containing pyrazole and isoxazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Similarly, the isoxazole ring is a key pharmacophore in a variety of therapeutic agents.[2] The combination of these two heterocyclic systems in 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid (Figure 1) presents a unique chemical entity with potential for novel biological activities. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is presented in Table 1. These properties are primarily based on computational models and information from chemical suppliers.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957484-18-3 | [3] |

| Molecular Formula | C₉H₉N₃O₃ | [3] |

| Molecular Weight | 207.19 g/mol | [3] |

| Appearance | Solid (form) | [4] |

| Topological Polar Surface Area | 81.2 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

| XLogP3-AA | 0.6 | [3] |

Synthesis and Characterization

General Synthetic Strategy

The synthesis of this class of compounds typically involves the construction of the pyrazole and isoxazole rings through cyclization reactions, followed by functional group manipulations. A plausible synthetic pathway could involve the formation of a pyrazole-containing building block, which is then used to construct the isoxazole ring, or vice-versa.

One common method for the synthesis of 5-substituted isoxazole-3-carboxylic acids involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne.[5] For the synthesis of pyrazole derivatives, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a widely used method.[6]

A potential retrosynthetic analysis is depicted in Figure 2.

Figure 2. Retrosynthetic analysis. A possible retrosynthetic approach for 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid.

Spectroscopic Characterization

Experimental spectroscopic data for 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is not available in the public domain. However, based on the chemical structure, the expected signals in various spectroscopic analyses can be predicted.

-

¹H NMR: Protons on the pyrazole and isoxazole rings, as well as the two methyl groups, would give characteristic signals. The chemical shifts would be influenced by the electronic nature of the heterocyclic rings.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, and the carbons of the pyrazole and isoxazole rings and the methyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₉N₃O₃) would be expected.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C=N and C=C stretching from the heterocyclic rings, would be present.

Researchers who purchase this compound from commercial suppliers are encouraged to perform these analyses to confirm its identity and purity.[7][8][9]

Potential Biological Activity and Applications

Although no specific biological studies have been published for 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, the known activities of related compounds suggest several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Pyrazole and isoxazole derivatives are well-known for their antimicrobial and antifungal properties.[1] The core structure of the target molecule could be explored for its efficacy against a panel of bacterial and fungal strains.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. The anti-inflammatory and analgesic potential of this compound could be evaluated in relevant in vitro and in vivo models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of novel pyrazole and isoxazole derivatives.[1] The compound could be screened against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

Commercial Availability

3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is available from several chemical suppliers as a research chemical.[7][8][9][10] Researchers can procure the compound from these sources for their studies. It is important to obtain a certificate of analysis to verify the purity and identity of the purchased material.[11]

Conclusion and Future Directions

3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid represents an under-explored molecule with potential for applications in medicinal chemistry. While there is a clear gap in the scientific literature regarding its synthesis, characterization, and biological activity, this guide provides a starting point for researchers. Future work should focus on developing a robust and scalable synthetic route, followed by a thorough spectroscopic characterization. Subsequently, a comprehensive biological evaluation is warranted to explore its therapeutic potential. The insights gained from such studies will be crucial in determining the future of this compound in drug discovery and development.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tsijournals.com [tsijournals.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 957484-18-3 | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid - AiFChem [aifchem.com]

- 9. molcore.com [molcore.com]

- 10. CAS [chemicalbook.com]

- 11. scbt.com [scbt.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole-Isoxazole Compounds

Introduction: The Significance of Pyrazole-Isoxazole Scaffolds in Modern Chemistry

The fusion of pyrazole and isoxazole rings into a single molecular framework has emerged as a highly promising strategy in medicinal chemistry and materials science.[1][2][3] These heterocyclic hybrids exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The unique electronic and structural features arising from the combination of these two five-membered aromatic rings contribute to their diverse pharmacological profiles.[7] Consequently, the unambiguous structural elucidation of novel pyrazole-isoxazole derivatives is paramount for advancing drug discovery and development efforts.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—employed in the structural characterization of these important compounds. We will delve into the theoretical underpinnings of each method, present representative data, and offer field-proven insights into experimental design and data interpretation.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.[8] For pyrazole-isoxazole derivatives, MS provides the initial and most direct confirmation of successful synthesis.

Core Principles and Experimental Causality

In essence, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical. Electron Impact (EI) is a high-energy method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI), a softer technique, is ideal for obtaining a prominent molecular ion peak, which is crucial for confirming the molecular weight.[9]

Data Presentation: Typical Fragmentation Patterns

The fragmentation of pyrazole-isoxazole compounds is often dictated by the weakest bonds and the stability of the resulting fragments. While specific patterns depend on the substituents, some general trends can be observed. The heterocyclic rings themselves can undergo cleavage, and substituents on the rings will have their own characteristic fragmentation.[8][10]

| Fragment Type | Description | Typical m/z Loss | Significance |

| Molecular Ion (M+) | The intact molecule with one electron removed. | N/A | Confirms the molecular weight of the compound. |

| Loss of Substituents | Cleavage of side chains from the pyrazole or isoxazole rings. | Varies with substituent | Provides information about the nature of the substituents. |

| Ring Cleavage | Fragmentation of the pyrazole or isoxazole rings. | Loss of HCN, N₂, CO | Characteristic of the heterocyclic core.[10] |

Experimental Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified pyrazole-isoxazole compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Instrument Setup:

-

Choose an appropriate ionization source (e.g., ESI for molecular ion confirmation).

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

Set the mass range to scan beyond the expected molecular weight.

-

-

Sample Introduction: Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI).

-

Compare the experimentally determined exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

-

Analyze the fragmentation pattern to propose a fragmentation pathway, which can further support the proposed structure.

-

Visualization: Generalized Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of novel compounds.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Core Principles and Experimental Causality

The absorption of IR radiation causes the bonds within a molecule to vibrate (stretch, bend, etc.). The frequency of this vibration is dependent on the masses of the atoms in the bond and the strength of the bond. Thus, specific functional groups give rise to characteristic absorption bands in the IR spectrum. For pyrazole-isoxazole compounds, IR spectroscopy is particularly useful for confirming the presence of the heterocyclic rings and any appended functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| C=N (in-ring) | Stretching | 1580 - 1680 | Confirms the presence of the pyrazole and isoxazole rings.[3] |

| N-O (in isoxazole) | Stretching | 1150 - 1280 | Characteristic of the isoxazole ring.[12] |

| N-N (in pyrazole) | Stretching | ~1490 | Indicative of the pyrazole ring.[13] |

| C-O (in isoxazole) | Stretching | 1060 - 1230 | Supports the presence of the isoxazole moiety.[13][12] |

| N-H (in pyrazole) | Stretching | 3100 - 3300 | Present if the pyrazole nitrogen is unsubstituted.[12] |

| Aromatic C-H | Stretching | 3000 - 3100 | Indicates the presence of aromatic rings.[12] |

Experimental Protocol: Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Liquid/Oily Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Background Spectrum: Run a background spectrum of the empty sample holder (for KBr pellets) or clean salt plates. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: Place the prepared sample in the instrument's sample compartment and acquire the spectrum.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the pyrazole-isoxazole structure.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For pyrazole-isoxazole compounds, ¹H and ¹³C NMR are essential for confirming the core structure and the precise location of substituents.[14]

Core Principles and Experimental Causality

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) can absorb radiofrequency radiation at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum provides information on:

-

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the nucleus.

-

Integration: The area under a signal, which is proportional to the number of nuclei giving rise to that signal.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring nuclei.

-

Coupling Constant (J): The distance between the peaks in a split signal, which gives information about the dihedral angle between coupled nuclei.

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for protons and carbons in pyrazole-isoxazole systems are influenced by the electronegativity of the heteroatoms and the aromaticity of the rings.

¹H NMR Data

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Isoxazole C-H | 8.0 - 9.0 | The proton on the carbon between the N and O atoms is typically the most downfield. |

| Pyrazole C-H | 7.5 - 8.5 | Chemical shifts vary depending on the position on the ring and the nature of the substituents. |

| Pyrazole N-H | 10.0 - 13.0 | Often a broad singlet, its presence confirms an unsubstituted pyrazole nitrogen.[13] |

| Aromatic C-H | 6.8 - 8.0 | Protons on phenyl or other aromatic substituents.[13] |

¹³C NMR Data

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Isoxazole C=N | 150 - 160 | |

| Isoxazole C-O | 165 - 175 | |

| Pyrazole C=N | 140 - 155 | [13] |

| Pyrazole C-C | 100 - 130 | |

| Aromatic Carbons | 120 - 140 | Carbons of substituent aromatic rings.[13] |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Adjust the receiver gain and the number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Fourier transform the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Assign all signals to the corresponding protons and carbons in the proposed structure.

-

Visualization: Representative Mass Fragmentation Pathway

Caption: A simplified, representative mass fragmentation pathway.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of pyrazole-isoxazole compounds is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition. Infrared spectroscopy offers a rapid and effective means of identifying key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides the detailed atomic-level map necessary for unambiguous structure determination.

By employing these techniques in a coordinated manner and understanding the underlying principles that govern the data, researchers can confidently and accurately characterize novel pyrazole-isoxazole derivatives, thereby accelerating the discovery of new therapeutic agents and advanced materials.

References

-

Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity. (2009). ResearchGate. [Link]

-

Solid phase synthesis of isoxazole and pyrazole derivatives under microwave irradiation. (2014). ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

-

Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization. (2022). Royal Society of Chemistry. [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). American Chemical Society. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Taylor & Francis Online. [Link]

-

Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. (2013). Oriental Journal of Chemistry. [Link]

-

EI fragmentation pattern for compound 7. (n.d.). ResearchGate. [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2001). ResearchGate. [Link]

-

Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. (2022). ResearchGate. [Link]

-

An efficient synthesis of novel isoxazole bearing pyrazole derivatives via [3+2] heteroannulation using cupric acetate. (2022). ResearchGate. [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). SpringerLink. [Link]

-

Free radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors. (2016). PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. (2018). Research Journal of Pharmacy and Technology. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR. [Link]

-

Mass spectrometry of oxazoles. (1980). HETEROCYCLES. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2022). PubMed Central. [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. [Link]

-

Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. (2023). ACS Publications. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). MDPI. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020). ACG Publications. [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). PubMed Central. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2012). Connect Journals. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journals. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 7. Free radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

solubility profile of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

An In-depth Technical Guide: Solubility Profile of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic Acid

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's suitability for development.[1] Low solubility can severely limit oral bioavailability, lead to unreliable results in biological assays, and present significant hurdles for formulation.[][3] This guide provides a comprehensive, in-depth analysis of the solubility profile of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid , a heterocyclic compound featuring structural motifs common in modern medicinal chemistry.

This document moves beyond a mere recitation of data points. It is structured as a strategic workflow, guiding the researcher through the logical progression of solubility assessment. We begin with foundational high-throughput screening methods, advance to the gold-standard equilibrium measurements, dissect the critical influence of pH, and culminate in an evaluation using biorelevant media to forecast in vivo performance. Each protocol is presented with a clear scientific rationale, explaining the causality behind experimental choices to empower researchers to not only generate data but to understand its profound implications for the drug development process.

Analyte Characterization: Physicochemical Foundation

Before commencing experimental analysis, a thorough understanding of the molecule's intrinsic properties is essential. The structure of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, with its ionizable carboxylic acid group, immediately signals that its solubility will be highly dependent on the pH of its environment.

| Property | Value | Source |

| IUPAC Name | 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

| CAS Number | 957484-18-3 | [4] |

| Molecular Formula | C₉H₉N₃O₃ | [4] |

| Molecular Weight | 207.19 g/mol | [4] |

| Topological Polar Surface Area | 81.2 Ų | [4] |

| Calculated XLogP3-AA | 0.6 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 2 | [4] |

The molecule's moderate polar surface area and low rotatable bond count are typical for drug-like molecules. The carboxylic acid moiety is the key functional group governing its solubility, acting as a proton donor. In acidic environments, it will exist predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility. Conversely, in neutral to basic environments, it will deprotonate to form a highly polar carboxylate anion, leading to a significant increase in water solubility.[5][6][7]

Foundational Solubility Assessment: Kinetic vs. Thermodynamic Approaches

Solubility can be measured under different conditions, yielding results that serve distinct purposes in the drug discovery pipeline. The initial assessment often prioritizes speed and throughput (kinetic solubility), while later stages demand precision and true equilibrium data (thermodynamic solubility).[8][9]

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility Assay

Expertise & Rationale: In early discovery, speed is paramount. The kinetic solubility assay is designed for high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[1][9] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer. While not a true equilibrium value, it provides an invaluable rank-ordering tool.[3]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well microplate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the first well and perform serial dilutions across the plate. This creates a concentration gradient while maintaining a constant 1% DMSO concentration.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.[8]

-

Measurement: Analyze the plate using a laser nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering caused by precipitated particles.[9]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background.

Protocol 2: Gold-Standard Thermodynamic Solubility Assay

Trustworthiness & Rationale: For lead optimization and pre-formulation, an accurate measure of a compound's true equilibrium solubility is non-negotiable.[10] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8] It ensures that the system has reached a true equilibrium between the dissolved and solid states of the compound, providing definitive data for critical development decisions.

Methodology:

-

Sample Preparation: Add an excess amount of solid, crystalline 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid to a series of glass vials containing the desired aqueous medium (e.g., PBS, pH 7.4). The excess solid is visually confirmed.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37 ± 1 °C to simulate physiological conditions) for 24-48 hours.[11] The extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 20 minutes) or by filtering through a 0.22 µm PVDF filter.

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Verification: The pH of the solution should be measured after the experiment to ensure it has not shifted. The presence of remaining solid material must be confirmed to validate that saturation was achieved.

The Critical Impact of pH on Solubility

As a carboxylic acid, the compound's ionization state, and thus its solubility, is governed by the pH of the surrounding medium. Characterizing this relationship across the physiological pH range of the gastrointestinal tract (approx. 1.2 to 6.8) is essential for predicting its absorption profile.[11]

Caption: pH-dependent equilibrium of the carboxylic acid.

Protocol 3: pH-Solubility Profile Determination

Expertise & Rationale: This experiment directly probes the compound's behavior as it transits through the GI tract. By determining solubility in buffers mimicking the stomach (pH 1.2), duodenum (pH 4.5), and jejunum/ileum (pH 6.8), we can construct a profile that is foundational for Biopharmaceutics Classification System (BCS) classification.[11][12]

Methodology:

-

Buffer Preparation: Prepare a series of pharmacopoeial buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11] Verify the final pH of each buffer at 37°C.

-

Solubility Determination: Perform the thermodynamic shake-flask assay (Protocol 2) for the compound in each of the prepared buffers.

-

Data Analysis: Quantify the solubility at each pH point. Plot the results as Solubility (µg/mL or µM) versus pH.

Anticipated Results: The data is expected to show low solubility at pH 1.2, with a sharp increase as the pH surpasses the compound's pKa (typically 3-5 for carboxylic acids), leveling off at higher pH values.

| pH of Medium | Anticipated Solubility | Rationale |

| 1.2 (Simulated Gastric Fluid) | Low | The compound is fully protonated (neutral form), limiting its interaction with water.[6] |

| 4.5 | Intermediate to High | The pH is near or above the pKa, leading to significant deprotonation and increased solubility. |

| 6.8 (Simulated Intestinal Fluid) | High | The compound is almost completely in its ionized carboxylate form, maximizing aqueous solubility.[5] |

Biorelevant Solubility: Forecasting In Vivo Performance

While pH is a dominant factor, the composition of gastrointestinal fluids is far more complex than simple buffers. Bile salts and phospholipids, present in the gut, can form micelles that significantly enhance the solubility of poorly soluble compounds.[13] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic these conditions.[14][15]

Expertise & Rationale: Comparing solubility in biorelevant media to that in simple buffers is a cornerstone of modern pre-formulation. It allows for an early assessment of potential "food effects"—where the absorption of a drug changes when taken with food.[14] FaSSIF (pH 6.5) mimics the gut on an empty stomach, while FeSSIF (pH 5.0, with higher concentrations of bile salts and lecithin) simulates post-meal conditions.[14][16] An increase in solubility in FeSSIF relative to FaSSIF may predict a positive food effect.

Protocol 4: Solubility in Biorelevant Media

Methodology:

-

Media Preparation: Prepare FaSSIF and FeSSIF according to established public recipes or using commercially available powders.[15][16] FaSSIF typically has a pH of 6.5, while FeSSIF has a pH around 5.0.[14]

-

Solubility Determination: Execute the thermodynamic shake-flask assay (Protocol 2) in both FaSSIF and FeSSIF at 37°C.

-

Data Analysis: Quantify the solubility in each medium. Compare these values against the solubility determined in the pH 6.8 and pH 4.5 aqueous buffers to calculate a "solubilization ratio."

| Medium | pH | Key Components | Purpose |

| FaSSIF | ~6.5 | Low concentration of bile salt & lecithin | Simulates intestinal fluid in the fasted state.[16] |

| FeSSIF | ~5.0 | High concentration of bile salt & lecithin | Simulates intestinal fluid in the fed state.[16] |

Synthesis of Findings & Strategic Implications

A comprehensive solubility assessment provides a roadmap for downstream development activities. The data gathered through these protocols should be synthesized to form a cohesive narrative about the compound's behavior.

Caption: Integrated workflow for solubility characterization and its impact.

Overall Solubility Profile Summary

| Assay Type | Medium | Anticipated Result | Implication for Development |

| Kinetic | PBS pH 7.4 | Moderate to High | Suitable for progression from HTS. |

| Thermodynamic | pH 1.2 Buffer | Very Low | Poor dissolution and absorption in the stomach. |

| Thermodynamic | pH 6.8 Buffer | High | Good dissolution expected in the lower intestine. |

| Thermodynamic | FaSSIF (pH 6.5) | High | Suggests good baseline solubility in fasted state. |

| Thermodynamic | FeSSIF (pH 5.0) | High | Potential for micellar solubilization to overcome lower pH; indicates potential food effect. |

Interpretation and Strategic Recommendations:

-

BCS Classification: The low solubility at acidic pH suggests that 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, assuming permeability is not a limiting factor.

-

Formulation Strategy: Given its pH-dependent solubility, a key formulation strategy would be to ensure the compound remains in a dissolved state or dissolves rapidly in the upper intestine. Enteric-coated formulations that bypass the stomach could be considered. Salt formation could also be explored to improve the dissolution rate and apparent solubility.[]

-

Clinical Considerations: The data from FaSSIF and FeSSIF will be critical for designing initial clinical trials. If solubility is significantly enhanced in FeSSIF, a food effect study will be mandatory to define dosing instructions (i.e., whether the drug should be taken with or without food).

This comprehensive guide establishes a robust framework for characterizing the solubility of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. By systematically progressing from high-throughput screening to definitive biorelevant assessments, researchers can build a deep understanding of the molecule's behavior, anticipate development challenges, and formulate strategies to unlock its full therapeutic potential.

References

-

Title: FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]

-

Title: Effect of pH and temperature on the solubility of a surface active carboxylic acid Source: PubMed URL: [Link]

-

Title: Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development Source: Pharma Lesson URL: [Link]

-

Title: The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug Source: AAPS PharmSciTech URL: [Link]

-

Title: A review on development of biorelevant dissolution medium Source: SciSpace URL: [Link]

-

Title: Dissolution Media Simulating Fasted and Fed States Source: Dissolution Technologies URL: [Link]

-

Title: How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit URL: [Link]

-

Title: 3-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid(SALTDATA: FREE) Source: Chembase URL: [Link]

-

Title: How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Source: ResearchGate URL: [Link]

-

Title: Annex 4 - WHO guideline on the Biopharmaceutics Classification System-based biowaiver Source: World Health Organization (WHO) URL: [Link]

-

Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]

-

Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

-

Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

-

Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

-

Title: pH and Solubility Source: Fiveable URL: [Link]

-

Title: Carboxylic acid - Properties, Structure, Reactions Source: Britannica URL: [Link]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. guidechem.com [guidechem.com]

- 5. reddit.com [reddit.com]

- 6. fiveable.me [fiveable.me]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. enamine.net [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. who.int [who.int]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pharmalesson.com [pharmalesson.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. biorelevant.com [biorelevant.com]

An In-Depth Technical Guide to the Discovery and Synthetic Routes of Dimethyl-Pyrazolyl-Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and synthetic strategies for a promising class of heterocyclic compounds: dimethyl-pyrazolyl-isoxazoles. These molecules, which amalgamate the structural features of both pyrazole and isoxazole rings, have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential. This document will delve into the rationale behind their development, detail robust synthetic methodologies, and provide insights into their characterization, moving beyond a mere recitation of protocols to explain the underlying chemical principles and experimental design choices.

Introduction: The Scientific Impetus for Pyrazolyl-Isoxazole Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in modern drug discovery. Pyrazole and isoxazole moieties are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds exhibiting a wide array of biological activities.[1][2]

-

Pyrazole Core: The pyrazole nucleus is a cornerstone of many therapeutic agents, renowned for its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, used in the management of arthritis.[1] The 3,5-dimethylpyrazole substructure, in particular, is a common and synthetically accessible starting point for the elaboration of more complex molecules.[6][7]

-

Isoxazole Ring: The isoxazole ring is another five-membered heterocycle that is a key component of numerous biologically active compounds.[8][9] It is associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][9] The isoxazole moiety can act as a bioisostere for other functional groups and contribute to the overall pharmacokinetic and pharmacodynamic profile of a molecule.

The rationale for designing dimethyl-pyrazolyl-isoxazole compounds stems from the hypothesis that combining these two potent heterocyclic systems could lead to synergistic or novel biological activities. The dimethyl substitution on the pyrazole ring offers a synthetically tractable handle and can influence the steric and electronic properties of the final compound, potentially modulating its interaction with biological targets.

Key Synthetic Strategies: A Gateway to Dimethyl-Pyrazolyl-Isoxazole Scaffolds

The construction of dimethyl-pyrazolyl-isoxazole compounds primarily relies on established methods for the synthesis of the individual heterocyclic rings, which are then ingeniously combined. The two principal retrosynthetic disconnections involve either forming the isoxazole ring from a pyrazole-containing precursor or vice-versa. The most prevalent and versatile approaches are detailed below.

Strategy 1: Cyclization of Pyrazolyl-Chalcones with Hydroxylamine

A robust and widely employed method for the synthesis of the isoxazole ring is the reaction of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[10][11][12] In the context of our target compounds, this involves the initial preparation of a chalcone bearing a 3,5-dimethyl-1H-pyrazolyl moiety.

Logical Workflow for Pyrazolyl-Chalcone Synthesis and Subsequent Isoxazole Formation

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Heterocyclic Compound

The intersection of pyrazole and isoxazole moieties in a single molecular entity presents a compelling scaffold for identifying novel bioactive agents. These five-membered heterocyclic rings are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, hereafter referred to as Compound X, is a novel molecule embodying this design. While the specific biological activities of Compound X are still under investigation, its structural alerts suggest potential applications in oncology, inflammation, and metabolic diseases.[4][5][6][7] Structurally related compounds have been reported to exhibit activities such as tubulin polymerization inhibition, kinase modulation, and inhibition of enzymes like xanthine oxidase.[3][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Compound X in foundational cell-based assays. We will proceed under the hypothesis that Compound X may exert its effects through the modulation of nuclear receptor signaling, a critical pathway in cellular proliferation and metabolism.[9] This application note will provide detailed protocols for assessing its cytotoxic profile and its specific impact on a model nuclear receptor pathway using a luciferase reporter assay. The causality behind experimental choices and self-validating systems are emphasized to ensure robust and reproducible data generation.

Compound X: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957484-18-3 | [10] |

| Molecular Formula | C₉H₉N₃O₃ | [10] |

| Molecular Weight | 207.19 g/mol | [10] |

| Topological Polar Surface Area | 81.2 Ų | [10] |

| Hydrogen Bond Acceptor Count | 5 | [10] |

| Rotatable Bond Count | 2 | [10] |

Part 1: Foundational Assays - Assessing Cytotoxicity

A primary step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic studies. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the release of a cytosolic enzyme from cells with compromised membrane integrity.[11][12]

Protocol 1: LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH release from a chosen cell line (e.g., A549, a human lung carcinoma line) following treatment with Compound X.

Materials:

-

Compound X (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human cell line (e.g., A549, ATCC® CCL-185™)

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

96-well flat-bottom cell culture plates, sterile

-

LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

-

Multichannel pipette

-

Plate reader with 490 nm absorbance measurement capability

Workflow for LDH Cytotoxicity Assay

Caption: Workflow for assessing Compound X cytotoxicity via LDH assay.

Step-by-Step Methodology:

-

Compound X Preparation: Prepare a 20 mM stock solution of Compound X in sterile DMSO. Subsequent dilutions should be made in complete growth medium to the desired final concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Seeding: Seed your chosen cell line into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment:

-

Prepare serial dilutions of Compound X in complete growth medium at 2X the final desired concentrations.

-

Remove the old media from the cells and add 100 µL of the 2X Compound X dilutions to the appropriate wells.

-

Crucial Controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest Compound X concentration.

-

Untreated Control: Cells in medium only.

-

Maximum LDH Release Control: Lyse a set of untreated cells by adding the lysis solution provided in the kit 30 minutes before the end of the incubation period.

-

Medium Background Control: Wells with medium but no cells.

-

-

-

Incubation: Incubate the plate for an exposure time relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

LDH Measurement:

-

Following incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

-

Prepare the LDH substrate mix according to the manufacturer's protocol and add 50 µL to each well of the new plate.[11]

-

Incubate at room temperature for 30 minutes, protected from light.[11]

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis and Interpretation:

-

Subtract the absorbance value of the medium background control from all other values.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] * 100

-

Plot the % Cytotoxicity against the log of Compound X concentration and use a non-linear regression model (four-parameter logistic curve) to determine the CC₅₀ (50% cytotoxic concentration).

Part 2: Mechanistic Insight - Nuclear Receptor Reporter Assay

To investigate our hypothesis that Compound X may modulate nuclear receptor activity, a GAL4 hybrid reporter gene assay is a powerful tool.[13][14] This system offers high specificity by using a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a human nuclear receptor of interest (e.g., a peroxisome proliferator-activated receptor, PPAR).[13][15]

Hypothetical Signaling Pathway: PPARγ Activation

Caption: Hypothetical activation of a GAL4-PPARγ reporter by Compound X.

Protocol 2: Dual-Luciferase® Reporter Assay

This protocol describes how to measure the activation of a specific nuclear receptor LBD by Compound X in a transiently transfected cell line (e.g., HEK293T).

Materials:

-

HEK293T cells

-

Complete growth medium (DMEM with 10% FBS)

-

Opti-MEM® I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Reporter plasmid: pFR-Luc (contains GAL4 UAS upstream of Firefly luciferase)[13]

-

Expression plasmid: pFA-CMV-NR-LBD (encodes GAL4 DBD fused to the nuclear receptor LBD of interest, e.g., PPARγ)[13]

-

Control plasmid: pRL-SV40 (encodes Renilla luciferase for normalization)[13]

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Opaque, white 96-well assay plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK293T cells in a standard 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Transient Transfection:

-

For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 80 ng of reporter plasmid, 10 ng of expression plasmid, and 10 ng of control plasmid per well.

-

Add the transfection complex to the cells and incubate for 18-24 hours.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing serial dilutions of Compound X (e.g., 0.01 µM to 50 µM). Use concentrations well below the determined CC₅₀.

-

Crucial Controls:

-

Vehicle Control: Cells treated with DMSO.

-

Positive Control: Cells treated with a known agonist for the specific nuclear receptor LBD being tested (e.g., Rosiglitazone for PPARγ).

-

-

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Luciferase Assay:

-

Equilibrate the plate and assay reagents to room temperature.

-

Remove the growth medium from the wells.

-

Add 50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

In a luminometer, inject 50 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity.

-

Subsequently, inject 50 µL of Stop & Glo® Reagent to quench the Firefly signal and measure the Renilla luciferase activity.[16]

-

Data Analysis and Interpretation:

-

Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for transfection efficiency and cell number.[13]

-

Fold Activation: Calculate the fold activation by dividing the RLU of the treated samples by the RLU of the vehicle control. Fold Activation = RLU (Experimental) / RLU (Vehicle Control)

-

Dose-Response Curve: Plot the fold activation against the log of Compound X concentration. Use a non-linear regression model to calculate the EC₅₀ (50% effective concentration), which represents the potency of Compound X as an activator of the specific nuclear receptor.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid in a cell-based setting. By first establishing a cytotoxicity profile using the LDH assay, researchers can confidently select sub-lethal concentrations for more nuanced mechanistic studies, such as the nuclear receptor reporter assay. The data generated will indicate whether Compound X possesses cytotoxic properties and, if so, whether it acts as an agonist or antagonist on the chosen signaling pathway. Positive results would warrant further investigation into its selectivity across a panel of nuclear receptors and validation in more complex, physiologically relevant models.

References

-

Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC, NIH. Available at: [Link]

-

Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. Available at: [Link]

-

LDH cytotoxicity assay. Protocols.io. Available at: [Link]

-

Reporter gene assay formats. ResearchGate. Available at: [Link]

-

Nuclear Receptor Assay Services. Reaction Biology. Available at: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. BIOO Scientific. Available at: [Link]

-

Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate. Available at: [Link]

-

A novel series of pyrazole-based carbamothioyl compounds... Palestinian Medical and Pharmaceutical Journal. Available at: [Link]

-

Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives... ChemRxiv. Available at: [Link]

-

Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents... PubMed. Available at: [Link]

-

Synthesis and Antimycobacterial Evaluation of Novel Pyrazole-Isoxazolines and Pyrazole-Isoxazoles. PubMed. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

-

Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. PubMed. Available at: [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.najah.edu [journals.najah.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. guidechem.com [guidechem.com]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. eubopen.org [eubopen.org]

- 14. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Enzyme Inhibition in Drug Discovery

An Application Guide to In Vitro Enzyme Inhibition Assays for Novel Compound Characterization

Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life.[1] When enzymatic processes become dysregulated, they frequently contribute to the pathology of numerous human diseases, including cancer, metabolic disorders, and infectious diseases. Consequently, enzymes have become prime targets for therapeutic intervention.[2][3] The development of molecules that can specifically modulate the activity of a target enzyme—typically by inhibiting it—is a cornerstone of modern drug discovery.[4][5]

An in vitro enzyme inhibition assay is a fundamental laboratory method used to determine the potency and mechanism of a novel compound against a specific enzyme target.[1][6] These assays are critical throughout the drug discovery pipeline, from initial high-throughput screening (HTS) of large compound libraries to detailed structure-activity relationship (SAR) studies that guide the chemical optimization of lead candidates.[3][4]

This guide provides a comprehensive framework for designing, executing, and interpreting in vitro enzyme inhibition assays. It is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale, ensuring that researchers can generate robust, reliable, and meaningful data for their drug development programs.

Part 1: Foundational Assay Development and Optimization